6-Chloro-N-(4-fluorophenyl)picolinamide
Overview
Description
6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the CAS Number: 137640-94-9. It has a molecular weight of 250.66 . The IUPAC name for this compound is 6-chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide .
Synthesis Analysis
Detailed studies on the synthesis of compounds like “6-Chloro-N-(4-fluorophenyl)picolinamide” often involve the development of efficient, scalable synthetic routes and the characterization of the chemical structure through spectroscopic methods such as NMR, IR, and mass spectrometry.Molecular Structure Analysis
The molecular formula of 6-Chloro-N-(4-fluorophenyl)picolinamide is C12H8ClFN2O . The InChI Code is 1S/C12H8ClFN2O/c13-11-3-1-2-10 (16-11)12 (17)15-9-6-4-8 (14)5-7-9/h1-7H, (H,15,17) .Physical And Chemical Properties Analysis
6-Chloro-N-(4-fluorophenyl)picolinamide is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Safety And Hazards
properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGMHMVKYJQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455887 | |
Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(4-fluorophenyl)picolinamide | |
CAS RN |
137640-94-9 | |
Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.